8-Nitroguanosine

概要

説明

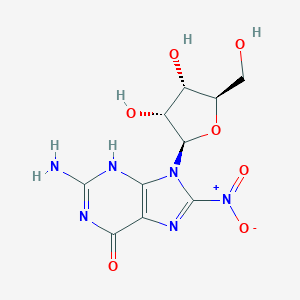

8-Nitroguanosine is a nitratively modified nucleoside that arises under conditions of inflammation where nitric oxide (NO) and other reactive nitrogen species (RNS) are produced. It is formed by the reaction of guanosine with RNS such as peroxynitrite, nitrogen oxides, and nitryl chloride. This compound has been implicated in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular diseases, and cancer due to its potential to cause nucleic acid damage .

Synthesis Analysis

The formation of this compound is characterized by the reaction of guanyl radical with nitrogen dioxide radical, which is catalyzed by hydration. Specific water molecules play a crucial role in proton transfer processes that lower the energy barrier for the reaction, facilitating the synthesis of this compound . Additionally, this compound can be generated in vivo and has been detected in cellular RNA as a biomarker of exposure to RNS .

Molecular Structure Analysis

This compound adopts a syn conformation about the glycosidic bond, which has implications for its base-pairing preferences and mutational behavior. Molecular modeling suggests that it can form a relatively stable syn-8-nitroguanine·anti-guanine base pair, although this pairing is not favored by DNA polymerases during DNA synthesis .

Chemical Reactions Analysis

This compound is highly redox-active and can stimulate superoxide generation from various NADPH-dependent reductases. This includes cytochrome P450 reductase and NO synthase isoforms, through a redox cycling reaction involving the single-electron reduction of this compound to form an anion radical . It can also undergo reactions with nitryl chloride to form 8-nitroxanthine, which is a major nitration product in reactions with 2'-deoxyguanosine or DNA .

Physical and Chemical Properties Analysis

This compound is more stable in RNA than its DNA counterpart, 8-nitro-2'-deoxyguanosine, which rapidly depurinates. It can be detected by high-performance liquid chromatography-electrochemical detection (HPLC-ECD) after purification using immunoaffinity columns. The compound's stability and detection in biological samples make it a valuable marker for nitrative nucleic acid damage . Furthermore, this compound's mutagenic potential has been demonstrated in mammalian cells, where it induces G-to-T transversions and increases abasic sites in DNA .

科学的研究の応用

Mutagenicity and Carcinogenic Risks :

- 8-Nitroguanosine, formed under inflammatory conditions, exhibits mutagenic potential in mammalian cells. It significantly increases mutation frequency and induces specific DNA mutations, contributing to inflammation-associated carcinogenesis (Kaneko et al., 2008).

Redox Activity and Superoxide Generation :

- This compound is a highly redox-active nucleic acid derivative, stimulating superoxide generation from various NADPH-dependent reductases. It participates in diverse physiological and pathological events through this mechanism (Sawa et al., 2003).

Role in Viral Pneumonia Pathogenesis :

- In the context of viral pneumonia, this compound formation is implicated in pathogenesis. It is particularly observed in bronchial and bronchiolar epithelial cells of virus-infected mice, suggesting a potential role in NO-induced nitrative stress during viral infections (Akaike et al., 2003).

Chemical Capture and Intracellular Signaling :

- Research into molecules that can capture this compound has progressed, with implications for understanding its biological role as an intracellular signaling molecule. New molecules designed for this purpose show potential for capturing this compound in biological systems (Fuchi & Sasaki, 2015).

Vascular Reactivity in Diabetes :

- The effects of this compound on vascular reactivity in diabetic and non-diabetic mice have been studied, indicating its significance in the pathophysiology of vascular diseases (Tokutomi et al., 2011).

Biomarker for Exposure to Reactive Nitrogen Species :

- Formation of this compound in cellular RNA can be a marker of damage caused by endogenous reactive nitrogen species, implicating its role in diverse pathophysiological conditions including cancer (Masuda et al., 2002).

Insights into Microbial Pathogenesis :

- This compound plays a role in microbial pathogenesis through nitrative stress, which involves the formation of specific biochemical and pharmacological properties. This understanding aids in comprehending NO-mediated pathogenesis in diseases (Akuta et al., 2006).

Regulation of Cellular Signaling in Oxidative Stress :

- This compound is involved in regulating cellular signaling under oxidative stress, highlighting its role as a unique second messenger implicated in ROS signaling (Ahmed et al., 2012).

Role in Infection and Cancer :

- The compound's effects in infection and cancer, particularly its influence on tumor vasculature, free radicals, and drug delivery to tumors, have been researched, providing insights into its role in these complex processes (Maeda, 2013).

Methodological Advancements in Detection :

- Development of sensitive detection methods for this compound in biological samples is crucial for understanding its role in various pathological conditions (Hu et al., 2018).

作用機序

Target of Action

8-Nitroguanosine primarily targets proteins and nucleic acids in cells . It modifies the cysteine residues of proteins, a process known as protein S-guanylation . This modification modulates the functions of these proteins .

Mode of Action

This compound interacts with its targets through a unique electrophilic intermediate involved in intracellular redox signaling . This nitrated version of guanosine triphosphate (GTP) modifies the cysteine residues of proteins, altering their functions . This process is known as protein S-guanylation .

Biochemical Pathways

This compound is involved in two distinct biochemical pathways . In the first pathway, this compound is reduced to 8-aminoguanosine, which is then phosphorolysed to yield 8-aminoguanine . In the second pathway, this compound is converted to 8-nitroguanine, which is then reduced to 8-aminoguanine . Both pathways contribute to the biosynthesis of 8-aminoguanine .

Pharmacokinetics

It is known that this compound is naturally occurring and can be formed in cells under certain conditions .

Result of Action

The action of this compound results in the formation of 8-aminoguanine, a compound that exerts natriuretic and antihypertensive activity . The formation of 8-aminoguanine is associated with the nitration of guanosine, a process that occurs during inflammation and can increase the incidence of mutation during DNA replication .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of reactive nitrogen and oxygen species . These species can enhance the formation of this compound and its subsequent conversion to 8-aminoguanine . Additionally, the action of this compound is also influenced by the presence of nitric oxide, which is generated in excess during inflammation and can lead to the formation of this compound .

Safety and Hazards

特性

IUPAC Name |

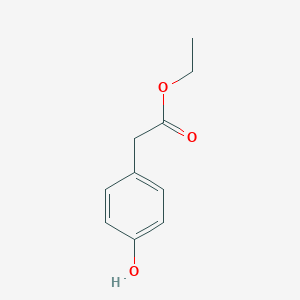

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 8-nitroguanosine, and how is it formed?

A1: this compound is a nitrated derivative of guanosine, a naturally occurring nucleoside found in DNA and RNA. It is formed endogenously by the reaction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) with guanine nucleotides, primarily GTP [, , , ]. One of the major pathways involves peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide [, ].

Q2: What makes this compound unique compared to other oxidized guanine products?

A2: Unlike other oxidized guanine products, this compound exhibits electrophilic properties. This allows it to react with protein sulfhydryl groups, leading to a novel post-translational modification termed S-guanylation [, , ].

Q3: Can you explain more about S-guanylation and its implications?

A3: S-guanylation involves the covalent attachment of a cGMP moiety from this compound to cysteine residues in proteins [, ]. This modification can alter protein function and has been implicated in various cellular processes, including redox signaling and antioxidant responses [, , , ].

Q4: What is the connection between this compound and oxidative stress?

A4: While this compound is a marker of oxidative stress, it also plays a role in regulating the cellular response to it. this compound activates the Nrf2 pathway, a key regulator of antioxidant defense mechanisms, by S-guanylating Keap1, a negative regulator of Nrf2 [, ]. This leads to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells against oxidative damage [, , ].

Q5: Are there any links between this compound and diseases?

A5: Elevated levels of this compound have been observed in various diseases associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative diseases, and cancer [, , ]. It is also implicated in the pathogenesis of viral infections [, ]. For example, this compound formation was observed in the hearts of mice with cardiac hypertrophy and was associated with increased nitrative stress [].

Q6: Can reactive sulfur species (RSS) influence this compound signaling?

A6: Yes, RSS, particularly hydrogen sulfide (H2S) and cysteine hydropersulfides (CysSSH), can modulate 8-nitro-cGMP signaling [, , ]. H2S can react with 8-nitro-cGMP, leading to its sulfhydration. This interplay between RSS and 8-nitro-cGMP adds another layer of complexity to redox signaling [].

Q7: What is the role of 8-nitro-cGMP in autophagy?

A7: Studies suggest that 8-nitro-cGMP can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins []. This process plays a role in the innate immune response by eliminating invading pathogens, a process termed "xenophagy" []. 8-Nitro-cGMP was found to mediate the selective targeting of group A Streptococcus into autophagosomes, highlighting its role in antibacterial autophagy [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C10H12N6O8, and its molecular weight is 344.24 g/mol [].

Q9: What are the major spectroscopic techniques used to characterize this compound?

A9: this compound can be characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including tautomeric forms [].

- Ultraviolet-visible (UV/Vis) spectroscopy: Useful for identifying characteristic absorption peaks [, ].

- Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation patterns [, ].

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A sensitive method for separating and quantifying this compound, particularly in biological samples [, , ].

Q10: What are the challenges in detecting and quantifying this compound in biological samples?

A10: this compound can be unstable, especially under certain conditions, making its detection and quantification challenging []. Sophisticated analytical techniques, such as HPLC with electrochemical detection or tandem mass spectrometry, are often required to accurately measure its levels in complex biological matrices [, ].

Q11: Are there any specific biomarkers being investigated for this compound activity?

A11: While this compound itself serves as a biomarker for oxidative and nitrative stress, research on specific downstream biomarkers to predict efficacy, monitor treatment response, or identify adverse effects is ongoing. Identifying specific S-guanylated proteins and their altered functions in different disease contexts holds promise for developing more targeted biomarkers.

Q12: What are the potential therapeutic applications of targeting this compound signaling?

A12: Given its involvement in oxidative stress, inflammation, and immune responses, modulating this compound signaling pathways holds therapeutic potential for various diseases [, , ]. For instance, enhancing 8-nitro-cGMP formation or mimicking its effects could be beneficial in conditions where boosting antioxidant defenses is desired. Conversely, inhibiting its formation or signaling might be helpful in diseases driven by excessive inflammation or nitrative stress [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)